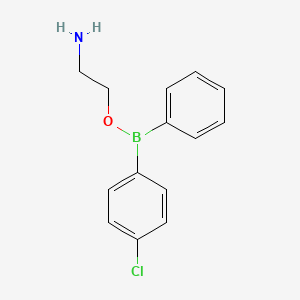
2-Aminoethyl (4-chlorophenyl)phenylborinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminoethyl (4-chlorophenyl)phenylborinate is an organoboron compound that features a boron atom bonded to a phenyl group, a 4-chlorophenyl group, and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoethyl (4-chlorophenyl)phenylborinate typically involves the reaction of 4-chlorophenylboronic acid with phenylboronic acid in the presence of a suitable base and a coupling agent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 80°C
Coupling Agent: Palladium catalyst, such as palladium acetate or palladium chloride
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The process may include:
Purification: Crystallization or chromatography to isolate the desired product
Quality Control: Analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound
Analyse Des Réactions Chimiques
Types of Reactions
2-Aminoethyl (4-chlorophenyl)phenylborinate can undergo various chemical reactions, including:
Oxidation: Conversion to boronic acid derivatives
Reduction: Formation of borane complexes
Substitution: Replacement of the aminoethyl group with other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous solution
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide
Major Products
Oxidation: 4-Chlorophenylboronic acid and phenylboronic acid derivatives
Reduction: Borane complexes with varying degrees of hydrogenation
Substitution: Halogenated derivatives of the original compound
Applications De Recherche Scientifique
2-Aminoethyl (4-chlorophenyl)phenylborinate has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds
Biology: Potential use in the development of boron-containing drugs for neutron capture therapy
Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties
Mécanisme D'action
The mechanism of action of 2-Aminoethyl (4-chlorophenyl)phenylborinate involves its ability to participate in transmetalation reactions, where the boron atom transfers its organic groups to a metal catalyst, such as palladium. This process is crucial in Suzuki–Miyaura coupling reactions, where the compound acts as a nucleophile, donating its organic groups to form new carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalyst: Facilitates the transmetalation process
Organic Substrates: Accept the organic groups from the boron atom to form new bonds
Comparaison Avec Des Composés Similaires
2-Aminoethyl (4-chlorophenyl)phenylborinate can be compared with other similar compounds, such as:
Phenylboronic Acid: Lacks the aminoethyl and 4-chlorophenyl groups, making it less versatile in certain reactions
4-Chlorophenylboronic Acid: Similar structure but without the aminoethyl group, limiting its applications in complex synthesis
2-Aminoethyl Diphenylborinate: Contains two phenyl groups instead of a 4-chlorophenyl group, offering different reactivity and applications
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and beyond.
Propriétés
Numéro CAS |
85724-97-6 |
|---|---|
Formule moléculaire |
C14H15BClNO |
Poids moléculaire |
259.54 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)-phenylboranyl]oxyethanamine |
InChI |
InChI=1S/C14H15BClNO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9H,10-11,17H2 |
Clé InChI |
IDNUFQOUQABULP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)

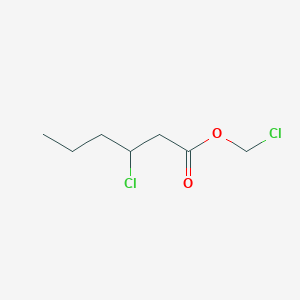
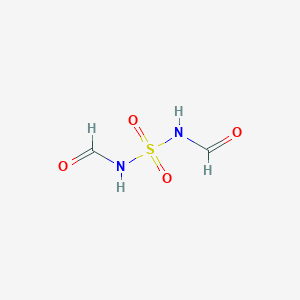
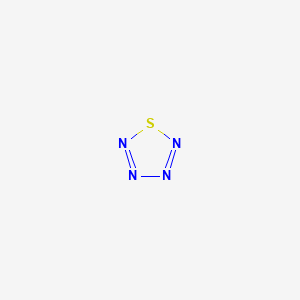
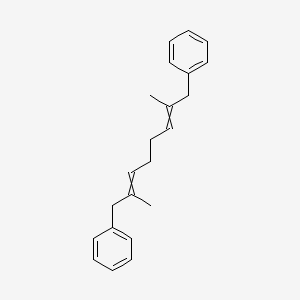
![N-[1-(Naphthalen-2-yl)ethylidene]-P,P-diphenylphosphinic amide](/img/structure/B14420709.png)
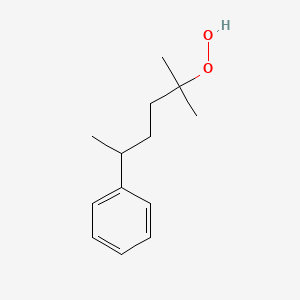
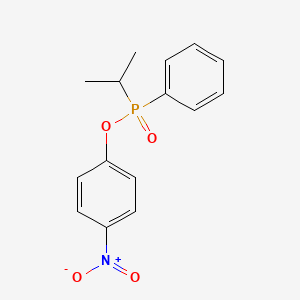
![2-[(Octyloxy)methyl]-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14420723.png)
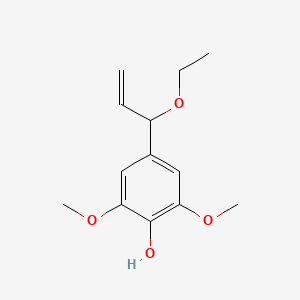
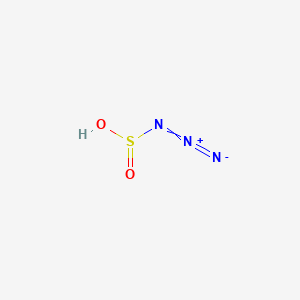
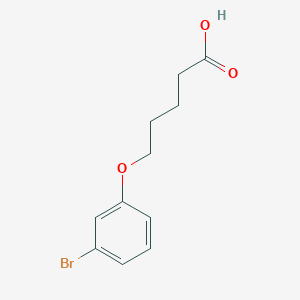
![Diphenyl[1-(lambda~1~-thallanyl)cyclopenta-2,4-dien-1-yl]phosphane](/img/structure/B14420743.png)
